(1-Propyl-4-piperidinyl)acetic acid hydrochloride
Overview
Description
(1-Propyl-4-piperidinyl)acetic acid hydrochloride: is a chemical compound with the molecular formula C10H20ClNO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Propyl-4-piperidinyl)acetic acid hydrochloride typically involves the reaction of 4-piperidone with propyl bromide to form 1-propyl-4-piperidone. This intermediate is then reacted with chloroacetic acid under basic conditions to yield (1-Propyl-4-piperidinyl)acetic acid. Finally, the hydrochloride salt is formed by reacting the free acid with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (1-Propyl-4-piperidinyl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: (1-Propyl-4-piperidinyl)acetic acid hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new chemical reactions.
Biology: In biological research, this compound is used to study the structure-activity relationships of piperidine derivatives. It can also be used as a ligand in binding studies to investigate receptor interactions.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its piperidine structure is a common motif in many drugs, making it a valuable starting material for drug discovery.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of (1-Propyl-4-piperidinyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an agonist or antagonist at certain receptors, influencing physiological responses.
Comparison with Similar Compounds
- 1-Methyl-piperidine-3-carboxylic acid hydrochloride
- 4-Hydroxy-1-methyl-4-piperidinecarboxylic acid hydrochloride
- 1-(2-Furylmethyl)piperidine-3-carboxylic acid hydrochloride
Uniqueness: (1-Propyl-4-piperidinyl)acetic acid hydrochloride is unique due to its specific substitution pattern on the piperidine ring The propyl group at the nitrogen atom and the acetic acid moiety provide distinct chemical properties, making it different from other piperidine derivatives
Properties
IUPAC Name |
2-(1-propylpiperidin-4-yl)acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-2-5-11-6-3-9(4-7-11)8-10(12)13;/h9H,2-8H2,1H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDNDYGUSXGOLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255717-53-3 | |
Record name | 4-Piperidineacetic acid, 1-propyl-, hydrochloride (2:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1255717-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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